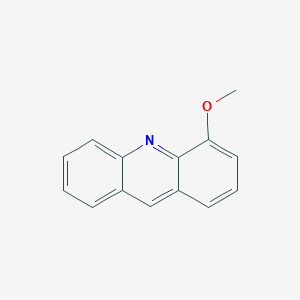

4-Methoxyacridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

3295-61-2 |

|---|---|

Molecular Formula |

C14H11NO |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

4-methoxyacridine |

InChI |

InChI=1S/C14H11NO/c1-16-13-8-4-6-11-9-10-5-2-3-7-12(10)15-14(11)13/h2-9H,1H3 |

InChI Key |

BPVTYXRNFNUPSR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=CC3=CC=CC=C3N=C21 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methoxyacridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 4-methoxyacridine, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details the core reaction mechanism, provides structured experimental protocols, and presents quantitative data for each step of the synthesis.

Introduction

Acridine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including anticancer, antimalarial, and antibacterial properties. The planar tricyclic structure of the acridine core allows for intercalation into DNA and interaction with various enzymes, making it a privileged scaffold in drug discovery. The 4-methoxy-substituted acridine, in particular, is a valuable analogue for structure-activity relationship (SAR) studies, where the methoxy group can influence the molecule's electronic properties, solubility, and metabolic stability.

This guide focuses on a reliable and well-established multi-step synthesis of this compound, commencing from readily available starting materials. The synthesis involves an initial Ullmann condensation to construct the diarylamine intermediate, followed by an acid-catalyzed cyclization to form the acridone core, and a final reduction to yield the target this compound.

Overall Synthetic Pathway

The synthesis of this compound is typically achieved through a three-step process as illustrated below. This pathway provides a logical and efficient route to the target molecule.

Caption: Overall workflow for the synthesis of this compound.

Detailed Reaction Mechanisms and Experimental Protocols

This section provides a detailed breakdown of each synthetic step, including the underlying reaction mechanism and a comprehensive experimental protocol.

Step 1: Ullmann Condensation for the Synthesis of N-(3-methoxyphenyl)anthranilic Acid

The first step involves the copper-catalyzed N-arylation of m-anisidine with 2-chlorobenzoic acid, a classic example of the Ullmann condensation. This reaction forms the crucial C-N bond that constitutes the backbone of the acridine scaffold.

Mechanism:

The precise mechanism of the Ullmann condensation is complex and can vary depending on the reaction conditions. However, a generally accepted pathway involves the formation of a copper(I) salt of the amine, which then undergoes oxidative addition to the aryl halide. The resulting copper(III) intermediate then undergoes reductive elimination to form the C-N bond and regenerate the copper(I) catalyst.

Caption: Generalized mechanism of the Ullmann condensation.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chlorobenzoic acid (1 equivalent), m-anisidine (1.1 equivalents), anhydrous potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).

-

Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture to 140-160 °C and maintain it at this temperature with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Acidify the aqueous mixture with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

-

Collect the precipitate by vacuum filtration, wash it thoroughly with water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain pure N-(3-methoxyphenyl)anthranilic acid.

Step 2: Cyclization to 4-Methoxyacridone

The second step is an intramolecular electrophilic aromatic substitution reaction, where the N-(3-methoxyphenyl)anthranilic acid is cyclized to form the corresponding acridone. This reaction is typically catalyzed by a strong acid, with polyphosphoric acid (PPA) being a common and effective choice.

Mechanism:

The carboxylic acid is first protonated by the strong acid catalyst, which then undergoes dehydration to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring of the anisole moiety in an intramolecular Friedel-Crafts-type acylation. A final deprotonation step re-aromatizes the ring and yields the stable acridone product.

Caption: Mechanism of the acid-catalyzed cyclization to form 4-methoxyacridone.

Experimental Protocol:

-

Place N-(3-methoxyphenyl)anthranilic acid (1 equivalent) in a round-bottom flask.

-

Add polyphosphoric acid (PPA) (approximately 10-20 times the weight of the starting material).

-

Heat the mixture with stirring in an oil bath at 120-140 °C for 2-4 hours. Monitor the reaction by TLC.

-

After the reaction is complete, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by vacuum filtration and washed with a large amount of water until the washings are neutral.

-

The crude product is then washed with a saturated sodium bicarbonate solution to remove any unreacted starting material, followed by another water wash.

-

Dry the solid and recrystallize from a suitable solvent like ethanol or glacial acetic acid to afford pure 4-methoxyacridone.

Step 3: Reduction of 4-Methoxyacridone to this compound

The final step in the synthesis is the reduction of the carbonyl group of the acridone to a methylene group, yielding the target this compound. This transformation can be achieved using several methods, with the Clemmensen and Wolff-Kishner reductions being the most common.

Mechanism (Clemmensen Reduction):

The Clemmensen reduction involves the use of zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. The exact mechanism is not fully understood but is thought to involve a series of single-electron transfers from the zinc surface to the protonated carbonyl group, leading to the formation of zinc-bound intermediates that are subsequently protonated and reduced to the alkane.

Caption: Simplified mechanism of the Clemmensen reduction.

Experimental Protocol (Clemmensen Reduction):

-

Prepare zinc amalgam by stirring zinc dust (10 equivalents) with a 5% aqueous solution of mercuric chloride for 5-10 minutes. Decant the aqueous solution and wash the amalgam with water.

-

In a round-bottom flask fitted with a reflux condenser, place the prepared zinc amalgam, 4-methoxyacridone (1 equivalent), concentrated hydrochloric acid, and a co-solvent such as toluene or ethanol.

-

Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of hydrochloric acid may be added during the reaction.

-

After cooling, decant the liquid from the remaining zinc amalgam.

-

Neutralize the acidic solution with a concentrated sodium hydroxide solution.

-

Extract the product with a suitable organic solvent like dichloromethane or chloroform.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Alternative Reduction: Wolff-Kishner Reduction

For substrates that are sensitive to strong acids, the Wolff-Kishner reduction provides an alternative under basic conditions. This reaction involves the formation of a hydrazone intermediate, which is then deprotonated and heated to eliminate nitrogen gas, forming a carbanion that is subsequently protonated.

Experimental Protocol (Wolff-Kishner Reduction):

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxyacridone (1 equivalent) in a high-boiling solvent such as diethylene glycol.

-

Add hydrazine hydrate (5-10 equivalents) and potassium hydroxide (4-8 equivalents).

-

Heat the mixture to 120-140 °C for 1-2 hours to form the hydrazone.

-

Then, increase the temperature to 190-210 °C to allow for the decomposition of the hydrazone and the evolution of nitrogen gas. Maintain this temperature for 3-5 hours.

-

Cool the reaction mixture and dilute it with water.

-

Extract the product with an organic solvent (e.g., toluene or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and yields for each step in the synthesis of this compound. Please note that yields can vary depending on the scale of the reaction and the purity of the reagents.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Ullmann Condensation | 2-Chlorobenzoic acid, m-Anisidine, K₂CO₃, CuI | DMF | 140-160 | 12-24 | 60-75 |

| 2 | Cyclization | N-(3-methoxyphenyl)anthranilic acid, PPA | - | 120-140 | 2-4 | 70-85 |

| 3a | Clemmensen Reduction | 4-Methoxyacridone, Zn(Hg), HCl | Toluene/Ethanol | Reflux | 8-12 | 50-65 |

| 3b | Wolff-Kishner Reduction | 4-Methoxyacridone, NH₂NH₂·H₂O, KOH | Diethylene glycol | 190-210 | 3-5 | 60-75 |

Conclusion

This technical guide has outlined a detailed and practical synthetic route for the preparation of this compound. The described three-step sequence, involving an Ullmann condensation, an acid-catalyzed cyclization, and a final reduction, represents a robust and adaptable methodology for obtaining this important acridine derivative. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in the synthesis and exploration of novel acridine-based compounds. Careful execution of these procedures should allow for the successful and efficient synthesis of this compound for further scientific investigation.

Spectroscopic Profile of 4-Methoxyacridine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-methoxyacridine, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended to serve as a core reference for researchers engaged in the synthesis, characterization, and application of acridine derivatives.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₄H₁₁NO. The spectroscopic data presented below has been compiled from various sources and is summarized for clarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: Specific experimental data for this compound was not available in the performed searches. Data for related methoxy-substituted aromatic compounds and acridine derivatives suggest the expected chemical shift ranges.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its aromatic rings, ether linkage, and C-N bond.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950, ~2850 | Medium | C-H stretch (methoxy group) |

| ~1620, ~1580, ~1500 | Medium to Strong | C=C aromatic ring stretching |

| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| ~1030 | Medium | Symmetric C-O-C stretch (aryl ether) |

| ~1340 | Medium | C-N stretching |

Note: This is a predicted spectrum based on the functional groups present in this compound. Phenyl alkyl ethers typically show two strong absorbances for C–O stretching at approximately 1050 and 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound, allowing for the determination of its molecular weight and elemental composition. The molecular ion peak for this compound is expected at an m/z corresponding to its molecular weight.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| Data not available in search results | Molecular Ion [M]⁺ | |

| Data not available in search results | Fragment ions |

Note: The molecular weight of the related compound 4-methoxyacridin-9(10H)-one is 225.24 g/mol .[1] The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its exact mass, with fragmentation patterns characteristic of acridine and methoxy-substituted aromatic compounds.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are based on standard procedures for the analysis of acridine derivatives and related organic compounds.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference peak at 0 ppm.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

-

Analyze the coupling patterns (multiplicities) and coupling constants (J values) in the ¹H NMR spectrum to deduce the connectivity of protons.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect the sample spectrum over a typical mid-IR range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum.

-

Correlate the observed band positions (in cm⁻¹) with known vibrational frequencies of functional groups to confirm the structure of this compound. Pay particular attention to the regions for aromatic C-H, C=C, C-O, and C-N vibrations.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, such as one equipped with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer, is used.

Sample Introduction:

-

For a volatile and thermally stable compound like this compound, direct insertion probe (DIP) or gas chromatography-mass spectrometry (GC-MS) can be used.

-

For GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) and inject it into the GC. The GC will separate the compound from any impurities before it enters the mass spectrometer.

Data Acquisition (Electron Ionization - EI):

-

The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecule to ionize, forming a molecular ion (M⁺), and to fragment into smaller charged species.

-

The ions are then accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern. The fragmentation of heterocyclic compounds can be complex, but characteristic losses of small molecules or radicals can provide structural information. For this compound, expect fragments corresponding to the loss of a methyl group (•CH₃) or a methoxy group (•OCH₃) from the molecular ion.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

References

The Ascendant Therapeutic Potential of 4-Methoxyacridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The acridine scaffold, a nitrogen-containing heterocyclic ring system, has long been a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. Among its numerous derivatives, those bearing a methoxy group at the 4-position are emerging as a particularly promising class of compounds with potent biological activities. This technical guide provides a comprehensive overview of the current state of research into 4-methoxyacridine derivatives, with a focus on their anticancer and antimicrobial properties. This document consolidates key quantitative data, details essential experimental protocols, and visualizes critical biological pathways and workflows to serve as an in-depth resource for the scientific community.

Anticancer Activity of Methoxy-Substituted Acridine Derivatives

Derivatives of acridine substituted with methoxy groups have demonstrated significant cytotoxic effects against a range of cancer cell lines. The positioning and number of these methoxy groups play a crucial role in their anticancer efficacy. The primary mechanism of action for many of these compounds involves the inhibition of topoisomerases, enzymes vital for DNA replication and repair. By stabilizing the topoisomerase-DNA complex, these derivatives induce lethal double-strand breaks in cancer cells, leading to apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various methoxy-substituted acridine and related quinoline/quinazoline derivatives against several human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 9-amino-6-chloro-2-methoxyacridine (ACMA) | K562 (chronic myelogenous leukemia) | 22 | [1] |

| 4,7-disubstituted 8-methoxyquinazoline derivative (18B) | HCT116 (colon carcinoma) | 5.64 ± 0.68 | [2] |

| 4,7-disubstituted 8-methoxyquinazoline derivative (18B) | HepG2 (liver carcinoma) | 23.18 ± 0.45 | [2] |

| 4,7-disubstituted 8-methoxyquinazoline derivative (18B) | Primary human gallbladder cancer cells | 8.50 ± 1.44 | [2] |

| 2-chloro-4-anilinoquinazoline derivative (14g) | K-562 (leukemia) | 0.622 | [3] |

| 2-chloro-4-anilinoquinazoline derivative (14g) | RPMI-8226 (leukemia) | <1.81 | [3] |

| 2-chloro-4-anilinoquinazoline derivative (14g) | HCT-116 (colon cancer) | <1.81 | [3] |

| 2-chloro-4-anilinoquinazoline derivative (14g) | LOX IMVI (melanoma) | <1.81 | [3] |

| 2-chloro-4-anilinoquinazoline derivative (14g) | MCF7 (breast cancer) | <1.81 | [3] |

| 4-methoxy hydrazone derivative (12) | K-562 (chronic myeloid leukemia) | 0.04 | [4] |

| 4-methoxy hydrazone derivative (14) | K-562 (chronic myeloid leukemia) | 0.06 | [4] |

Antimicrobial Activity of Methoxy-Substituted Acridine Derivatives

In addition to their anticancer properties, this compound derivatives and related methoxy-substituted quinolines have shown promising activity against a variety of microbial pathogens. Their mechanism of action in bacteria can involve the disruption of cell wall synthesis, inhibition of nucleic acid synthesis, or interference with other essential metabolic pathways.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for several methoxy-substituted quinoline derivatives against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| 7-methoxyquinoline derivative (3l) | Escherichia coli | 7.812 | [5] |

| 7-methoxyquinoline derivative (3l) | Candida albicans | 31.125 | [5] |

| Diethyl ((N-(4-bromophenyl) sulfamoyl) (2-chloro-8-methylquinolin-3-yl) methyl) phosphonate A | E. coli | 0.125 | [5] |

| Quinoline benzodioxole derivative B | E. coli | 3.125 | [5] |

| Quinoline benzodioxole derivative B | Staphylococcus aureus | 3.125 | [5] |

| Quinoline-3-carbonitrile derivative C | E. coli | 4 | [5] |

| Pyrazoline derivative (22) | Pseudomonas aeruginosa | 64 | [6] |

| Pyrazoline derivative (22) | Enterococcus faecalis | 32 | [6] |

| Pyrazoline derivative (22) | Bacillus subtilis | 64 | [6] |

| Pyrazoline derivative (24) | Staphylococcus aureus | 32 | [6] |

| Pyrazoline derivative (24) | Enterococcus faecalis | 32 | [6] |

| Chalcone-derived 1,4-dihydropyridine (8c) | Various bacteria and fungi | 25-50 | [7] |

Key Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[8] The amount of formazan produced is proportional to the number of viable cells.[9]

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 8x10³ cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a solvent control. Incubate for the desired exposure time (e.g., 24 or 48 hours).[10]

-

MTT Addition: Following incubation, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[9]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8][10] Mix thoroughly by gentle shaking on an orbital shaker for approximately 15 minutes.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the solvent-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent against a specific microorganism.[11][12][13]

Methodology:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound. Make serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[13][14] The final volume in each well is typically 100 µL.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.[14]

-

Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) and for a sufficient duration (typically 18-24 hours) under suitable atmospheric conditions.[11]

-

MIC Determination: The MIC is visually determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.[14] This can be confirmed by measuring the optical density at 600 nm.

Visualizing Mechanisms and Workflows

To further elucidate the biological activity of this compound derivatives, the following diagrams illustrate key signaling pathways and experimental workflows.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Caption: Workflow for MIC determination via broth microdilution.

Caption: Topoisomerase II inhibition by acridine derivatives.

Caption: Key structure-activity relationships for methoxy-acridines.

Conclusion and Future Directions

The compiled data and mechanistic insights presented in this technical guide underscore the significant therapeutic potential of this compound derivatives. Their potent anticancer and antimicrobial activities, coupled with a growing understanding of their structure-activity relationships, make them highly attractive candidates for further drug development. Future research should focus on the synthesis and evaluation of a broader range of this compound analogues to build a more comprehensive SAR profile. Additionally, in vivo studies are warranted to assess the efficacy, pharmacokinetics, and safety of the most promising lead compounds. The continued exploration of this chemical space holds great promise for the discovery of novel and effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. turkjps.org [turkjps.org]

- 7. mdpi.com [mdpi.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 11. protocols.io [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

4-Methoxyacridine as a Fluorescent Probe: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-methoxyacridine as a fluorescent probe, focusing on its core mechanism of action, synthesis, photophysical properties, and its application in pH sensing. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates from the well-understood behavior of the acridine scaffold and its derivatives to present a thorough and technically grounded resource.

Core Mechanism of Action: pH-Dependent Fluorescence

The functionality of this compound as a fluorescent probe is intrinsically linked to the electronic properties of its acridine core. The nitrogen atom within the central ring of the acridine structure possesses a lone pair of electrons, making it a weak base. In acidic environments, this nitrogen atom can be protonated.

This protonation event significantly alters the electronic distribution within the aromatic system, leading to changes in the molecule's absorption and fluorescence properties. Typically, the protonated form of acridine exhibits enhanced fluorescence intensity and a shift in its emission spectrum compared to the neutral form. The electron-donating methoxy group at the 4-position is expected to further influence the electronic structure and, consequently, the photophysical response to pH changes.

The fluorescence quenching of many acridine derivatives in neutral or basic solutions and the enhancement upon protonation form the basis of their application as pH-sensitive probes. For instance, the well-studied probe 9-amino-6-chloro-2-methoxyacridine (ACMA) demonstrates fluorescence quenching as a pH gradient is established.[1] This phenomenon is attributed to the protonation state of the acridine nitrogen.

Synthesis of this compound

Inferred Synthetic Pathway:

A potential synthesis could involve the condensation of a suitably substituted diphenylamine derivative followed by cyclization. For this compound, this could start from 2-amino-4'-methoxy-diphenylamine, which can be cyclized using an appropriate reagent like formic acid or by heating with a dehydrating agent.

Representative Experimental Protocol:

-

Preparation of the Diphenylamine Intermediate: React 2-chlorobenzoic acid with p-anisidine in the presence of a copper catalyst (Ullmann condensation) to form 2-(4-methoxyphenylamino)benzoic acid.

-

Cyclization: Heat the resulting N-phenylanthranilic acid derivative with a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) to induce cyclization and form 4-methoxyacridone.

-

Reduction: The acridone can then be reduced to the corresponding acridine. A common method is reduction with zinc dust in a high-boiling solvent.

Disclaimer: This is a generalized protocol and would require optimization for the specific synthesis of this compound.

Photophysical Properties

Quantitative photophysical data for this compound is not extensively reported. However, we can predict its properties based on the parent acridine molecule and the well-characterized derivative, 9-amino-6-chloro-2-methoxyacridine (ACMA). The methoxy group, being an electron-donating group, is expected to cause a slight red-shift (bathochromic shift) in the absorption and emission spectra compared to unsubstituted acridine.

Table 1: Comparative Photophysical Data of Acridine and its Derivatives

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) | Reference |

| Acridine (in ethanol) | ~357 | ~400-435 | ~0.3 | ~10 | General Literature |

| 9-Amino-6-chloro-2-methoxyacridine (ACMA) | 411 | 475 | Not specified | Variable | [1] |

| This compound (Predicted) | ~360-370 | ~410-440 | ~0.3-0.5 | ~10-15 | Estimated |

Note: The values for this compound are estimations based on the expected effects of the methoxy substituent on the acridine core and should be experimentally verified.

Experimental Protocol: pH Titration using Fluorescence Spectroscopy

This protocol outlines a general procedure for characterizing the pH-dependent fluorescence of a probe like this compound.

Materials and Equipment:

-

This compound stock solution (e.g., 1 mM in DMSO or ethanol)

-

A series of buffers covering a wide pH range (e.g., pH 2 to 12)

-

Spectrofluorometer

-

Quartz cuvettes

-

pH meter

Procedure:

-

Sample Preparation:

-

Prepare a series of buffered solutions at different pH values.

-

To each buffered solution in a cuvette, add a small aliquot of the this compound stock solution to a final concentration that gives a stable and measurable fluorescence signal (typically in the low micromolar range). Ensure the solvent from the stock solution does not exceed 1% of the total volume to avoid solvent effects.

-

-

Fluorescence Measurements:

-

For each pH sample, record the fluorescence emission spectrum by exciting at the predetermined excitation maximum (or a wavelength in the expected absorption range).

-

Record the fluorescence intensity at the emission maximum for each pH value.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum as a function of pH.

-

The resulting titration curve can be used to determine the pKa of the probe, which corresponds to the pH at which the fluorescence intensity is halfway between the minimum and maximum values.

-

Visualizations

The following diagrams illustrate the core concepts of this compound as a fluorescent probe.

Caption: pH-dependent fluorescence mechanism of this compound.

Caption: Workflow for fluorescence-based pH titration.

Caption: Interplay of factors governing fluorescence probe behavior.

References

Unveiling the Photophysical Properties of Acridine Derivatives: A Technical Guide to Quantum Yield Determination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence quantum yield of acridine derivatives, with a focus on the methodologies for its determination. While specific quantitative data for 4-Methoxyacridine remains elusive in surveyed literature, this document presents available data for structurally similar acridine compounds to serve as a valuable reference. Furthermore, a detailed experimental protocol for the widely accepted relative quantum yield measurement technique is provided, empowering researchers to precisely characterize novel compounds.

Quantitative Data on Acridine Derivatives

The fluorescence quantum yield is a critical parameter that defines the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. Below is a summary of the reported quantum yield values for acridine orange and acridine yellow in ethanol, which can serve as a benchmark for studies on substituted acridines like this compound.

| Compound | Solvent | Quantum Yield (Φ) | Excitation Wavelength (nm) |

| Acridine Orange | Basic Ethanol | 0.2 | 400 |

| Acridine Yellow | Ethanol | 0.47 | 420[1] |

Experimental Protocol: Relative Quantum Yield Determination

The relative method is a widely used technique for determining the fluorescence quantum yield of a compound by comparing its fluorescence intensity to that of a standard with a known quantum yield.[2] This protocol outlines the step-by-step procedure for this measurement.

Materials and Instrumentation

-

Test Compound: this compound (or other acridine derivative)

-

Standard Compound: A well-characterized fluorophore with a known quantum yield in the same solvent as the test compound (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.546). The standard should have an absorption and emission profile that overlaps with the test compound.

-

Solvent: Spectroscopic grade solvent (e.g., ethanol, cyclohexane).

-

UV-Vis Spectrophotometer: For measuring absorbance.

-

Fluorometer: For measuring fluorescence emission spectra.

-

Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.

Preparation of Solutions

-

Stock Solutions: Prepare stock solutions of both the test compound and the standard compound in the chosen solvent at a concentration of approximately 10⁻⁴ M.

-

Serial Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the test and standard compounds. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.

Measurement Procedure

-

Absorbance Measurement:

-

Record the UV-Vis absorption spectra for all prepared solutions of the test compound and the standard.

-

Identify the wavelength of maximum absorption (λ_max) for the test compound. This will be used as the excitation wavelength.

-

Record the absorbance values of all solutions at this excitation wavelength.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength on the fluorometer to the λ_max determined in the previous step.

-

Record the fluorescence emission spectrum for each of the prepared solutions of the test and standard compounds. Ensure that the experimental settings (e.g., excitation and emission slit widths) remain constant throughout all measurements.

-

Integrate the area under each fluorescence emission curve to obtain the integrated fluorescence intensity.

-

Data Analysis and Calculation

-

Plotting the Data: For both the test and standard compounds, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. A linear relationship should be observed.

-

Calculating the Gradient: Determine the gradient (slope) of the straight line for both the test compound (Grad_X) and the standard compound (Grad_S).

-

Calculating the Quantum Yield: The quantum yield of the test compound (Φ_X) can be calculated using the following equation:

Φ_X = Φ_S * (Grad_X / Grad_S) * (n_X² / n_S²)

Where:

-

Φ_S is the quantum yield of the standard.

-

Grad_X is the gradient for the test compound.

-

Grad_S is the gradient for the standard.

-

n_X is the refractive index of the solvent used for the test compound.

-

n_S is the refractive index of the solvent used for the standard.

If the same solvent is used for both the test and standard compounds, the equation simplifies to:

Φ_X = Φ_S * (Grad_X / Grad_S)

-

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows described in this guide.

Figure 1: Jablonski diagram illustrating the electronic transitions involved in fluorescence and other de-excitation processes.

Figure 2: Experimental workflow for the determination of relative fluorescence quantum yield.

References

A Technical Guide to the Synthesis and Characterization of Novel 4-Methoxyacridine Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine and its derivatives have long been a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties. The planar tricyclic structure of the acridine core allows it to intercalate into DNA, a mechanism that is often the basis for its therapeutic effects. The introduction of a methoxy group at the 4-position of the acridine ring can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its biological activity and potential as a therapeutic agent. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential mechanisms of action of novel 4-methoxyacridine analogs, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Synthesis of this compound Analogs

The synthesis of the this compound scaffold typically follows a multi-step pathway, beginning with the construction of an N-phenylanthranilic acid derivative, followed by cyclization to an acridone, and subsequent conversion to the versatile 9-chloro-4-methoxyacridine intermediate. This intermediate serves as a key building block for the introduction of various substituents at the 9-position, leading to a diverse library of novel analogs.

Experimental Protocol: General Synthesis of this compound Analogs

Step 1: Synthesis of N-(4-methoxyphenyl)anthranilic acid (Ullmann Condensation)

The Ullmann condensation is a classical and effective method for the formation of the C-N bond necessary for the N-phenylanthranilic acid backbone.[1][2]

-

Reagents: 2-Chlorobenzoic acid, 4-methoxyaniline, potassium carbonate, copper powder, and dimethylformamide (DMF).

-

Procedure: A mixture of 2-chlorobenzoic acid (1 equivalent), 4-methoxyaniline (2 equivalents), anhydrous potassium carbonate (1.5 equivalents), and a catalytic amount of copper powder in DMF is heated to reflux for 4-6 hours.[3] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, poured into ice-water, and acidified with concentrated hydrochloric acid to a pH of 4. The precipitated solid is filtered, washed with water, and dried to yield N-(4-methoxyphenyl)anthranilic acid.[3]

Step 2: Synthesis of 4-Methoxyacridone (Intramolecular Cyclization)

The N-phenylanthranilic acid derivative is then cyclized to form the corresponding acridone. This is typically achieved through treatment with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA).[4][5]

-

Reagents: N-(4-methoxyphenyl)anthranilic acid and concentrated sulfuric acid.

-

Procedure: N-(4-methoxyphenyl)anthranilic acid is dissolved in concentrated sulfuric acid and heated on a water bath for 2-4 hours.[5] The reaction mixture is then carefully poured into boiling water. The resulting yellow precipitate is filtered, washed with a dilute sodium carbonate solution to remove any unreacted starting material, and then with water until the washings are neutral. The solid is dried to afford 4-methoxyacridone.

Step 3: Synthesis of 9-Chloro-4-methoxyacridine

The acridone is converted to the more reactive 9-chloroacridine derivative, which is a key intermediate for further functionalization.

-

Reagents: 4-Methoxyacridone and phosphorus oxychloride (POCl₃).

-

Procedure: A mixture of 4-methoxyacridone and an excess of phosphorus oxychloride is heated under reflux for 2-3 hours.[6] The excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully poured into a mixture of crushed ice and ammonia solution. The resulting precipitate is filtered, washed with water, and dried to give 9-chloro-4-methoxyacridine.[6]

Step 4: Synthesis of Novel this compound Analogs (Nucleophilic Substitution)

The 9-chloro substituent is readily displaced by various nucleophiles, such as amines, to introduce a wide range of functional groups and create a library of novel analogs.[7]

-

Reagents: 9-Chloro-4-methoxyacridine and a desired primary or secondary amine.

-

Procedure: 9-Chloro-4-methoxyacridine is dissolved in a suitable solvent, such as methanol or ethanol, and the desired amine (1-1.2 equivalents) is added. The mixture is refluxed for several hours, with the reaction progress monitored by TLC.[7] Upon completion, the reaction mixture is cooled, and the precipitated product (often as a hydrochloride salt) is collected by filtration, washed with a cold solvent like diethyl ether, and can be further purified by recrystallization.

Diagram of the General Synthetic Workflow:

Characterization of Novel this compound Analogs

Thorough characterization of newly synthesized compounds is essential to confirm their structure and purity. A combination of spectroscopic techniques is typically employed.

Spectroscopic Data

The following tables summarize typical spectroscopic data for the core structures and a representative novel analog.

Table 1: 1H NMR Spectral Data (δ, ppm)

| Compound | Aromatic Protons | Methoxy Protons (OCH₃) | Other Protons |

| N-(4-methoxyphenyl)anthranilic acid | 6.90-7.95 (m) | ~3.8 (s) | - |

| 4-Methoxyacridone | 7.20-8.50 (m) | ~4.0 (s) | - |

| 9-Chloro-4-methoxyacridine | 7.40-8.60 (m) | ~4.1 (s) | - |

| Example Novel Analog: 4-Methoxy-9-(propylamino)acridine | 7.30-8.50 (m) | ~4.1 (s) | 3.5 (t, N-CH₂), 1.8 (m, CH₂), 1.0 (t, CH₃) |

Table 2: 13C NMR Spectral Data (δ, ppm)

| Compound | Aromatic Carbons | Methoxy Carbon (OCH₃) | Other Carbons |

| N-(4-methoxyphenyl)anthranilic acid | 114.0-150.0 | ~55.5 | - |

| 4-Methoxyacridone | 115.0-160.0 | ~56.0 | - |

| 9-Chloro-4-methoxyacridine | 118.0-162.0 | ~56.5 | - |

| Example Novel Analog: 4-Methoxy-9-(propylamino)acridine | 115.0-161.0 | ~56.5 | 45.0 (N-CH₂), 23.0 (CH₂), 11.5 (CH₃) |

Table 3: Mass Spectrometry Data (m/z)

| Compound | Molecular Ion [M]⁺ or [M+H]⁺ | Key Fragment Ions |

| N-(4-methoxyphenyl)anthranilic acid | 243.26 | 228, 198, 169 |

| 4-Methoxyacridone | 225.24 | 196, 168 |

| 9-Chloro-4-methoxyacridine | 243.69 | 208, 180 |

| Example Novel Analog: 4-Methoxy-9-(propylamino)acridine | 266.34 | 237, 223, 209 |

Note: The exact chemical shifts and fragmentation patterns will vary depending on the specific substituents and the instrumentation used.

Potential Mechanisms of Action and Signaling Pathways

The biological activity of acridine derivatives is often attributed to their ability to interact with DNA and interfere with essential cellular processes. The introduction of a 4-methoxy group and various substituents at the 9-position can fine-tune these interactions and potentially engage other cellular targets.

DNA Intercalation and Topoisomerase Inhibition

The planar aromatic core of this compound analogs allows them to intercalate between the base pairs of DNA. This insertion can distort the DNA helix, interfering with DNA replication and transcription.[8][9] Furthermore, this intercalation can stabilize the covalent complex formed between DNA and topoisomerase enzymes (Top1 and Top2), leading to the accumulation of DNA strand breaks and ultimately triggering apoptosis.[10][11]

Diagram of DNA Intercalation and Topoisomerase Inhibition:

References

- 1. Synthesis of Acridine-based DNA Bis-intercalating Agents [mdpi.com]

- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural DNA Intercalators as Promising Therapeutics for Cancer and Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 9-substituted acridine derivatives with long half-life and potent antitumor activity: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Hydroxymethyl-3-aminoacridine derivatives as a new family of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The search of DNA-intercalators as antitumoral drugs: what it worked and what did not work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. On the Role of Topoisomerase I in Mediating the Cytotoxicity of 9-Aminoacridine-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNA Topoisomerases and Their Poisoning by Anticancer and Antibacterial Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Delving into the Archives: An In-depth Technical Guide on the Early Studies of 4-Methoxyacridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on 4-Methoxyacridine, a heterocyclic compound that belongs to the broader class of acridine derivatives known for their diverse biological activities. While extensive research exists on the acridine scaffold, this document specifically focuses on the early, seminal studies that first described the synthesis, characterization, and initial biological explorations of the 4-methoxy substituted variant.

Core Synthesis and Chemical Properties

Early investigations into the synthesis of this compound primarily relied on established methods for acridine ring formation, notably the cyclization of N-phenylanthranilic acid derivatives. The logical precursor for this compound is N-(2-methoxyphenyl)anthranilic acid.

Experimental Protocols

Synthesis of N-(2-methoxyphenyl)anthranilic Acid:

A common early method for the synthesis of N-aryl antranilic acids was the Ullmann condensation. The general procedure is as follows:

-

Reactants: A mixture of 2-chloro- or 2-bromobenzoic acid, o-anisidine (2-methoxyaniline), potassium carbonate, and a copper catalyst (e.g., copper powder or a copper(I) salt) would be heated in a high-boiling point solvent such as nitrobenzene or in the absence of a solvent.

-

Reaction Conditions: The reaction mixture would typically be heated at temperatures ranging from 150 to 200°C for several hours.

-

Work-up: After cooling, the reaction mass would be treated with a strong base (e.g., sodium hydroxide) to dissolve the acidic product and remove unreacted benzoic acid derivative. The solution would then be filtered to remove the copper catalyst.

-

Isolation: The filtrate would be acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the N-(2-methoxyphenyl)anthranilic acid. The crude product would then be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Cyclization to 4-Methoxyacridone:

The subsequent step involves the cyclization of the N-(2-methoxyphenyl)anthranilic acid to form the corresponding acridone.

-

Reagents: Concentrated sulfuric acid or polyphosphoric acid were common reagents for this type of intramolecular cyclization.

-

Procedure: N-(2-methoxyphenyl)anthranilic acid would be heated in the cyclizing agent at temperatures typically around 100-120°C for a short period.

-

Isolation: The reaction mixture would be carefully poured onto ice, leading to the precipitation of 4-Methoxyacridone. The solid would be collected, washed thoroughly with water to remove the acid, and then dried.

Conversion to 4-Methoxy-9-chloroacridine and subsequent reduction to this compound:

The acridone is a stable intermediate which can then be converted to the target acridine.

-

Chlorination: 4-Methoxyacridone would be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a small amount of a tertiary amine catalyst. The mixture would be heated under reflux to yield 4-Methoxy-9-chloroacridine.

-

Reduction: The resulting 9-chloroacridine derivative could then be reduced to this compound. A common method for this transformation in early studies was catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) or by using a reducing agent like tin and hydrochloric acid followed by a workup.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Melting Point Range (°C) | Expected Appearance |

| N-(2-methoxyphenyl)anthranilic acid | C₁₄H₁₃NO₃ | 243.26 | 170 - 180 | Off-white to pale yellow solid |

| 4-Methoxyacridone | C₁₄H₁₁NO₂ | 225.24 | > 300 | Yellow crystalline solid |

| 4-Methoxy-9-chloroacridine | C₁₄H₁₀ClNO | 243.69 | 150 - 160 | Yellow needles |

| This compound | C₁₄H₁₁NO | 209.24 | 80 - 90 | Pale yellow solid |

Early Biological Investigations

Initial pharmacological interest in acridine derivatives was largely driven by their success as antibacterial and antimalarial agents. While specific early studies focusing solely on this compound are scarce, it is plausible that it was synthesized and screened as part of broader research programs investigating structure-activity relationships within the acridine class. The presence and position of the methoxy group would have been of interest to understand its influence on the compound's physicochemical properties (like solubility and electron density) and, consequently, its biological activity.

It is known that the electronic properties of substituents on the acridine ring can influence the molecule's ability to intercalate with DNA, a primary mechanism of action for many biologically active acridines. The electron-donating nature of the methoxy group at the 4-position would have been a key point of investigation in these early structure-activity relationship studies.

Mandatory Visualizations

Experimental Workflow: Synthesis of this compound

Caption: Synthetic pathway for this compound.

Logical Relationship: Structure-Activity Postulate

An In-depth Technical Guide to 4-Methoxyacridine: Solubility and Stability

Disclaimer: This document provides a comprehensive overview of the anticipated solubility and stability characteristics of 4-methoxyacridine. Due to a lack of publicly available experimental data for this specific compound, the information presented herein is largely based on data from structurally similar acridine derivatives, most notably the parent compound acridine and 9-amino-6-chloro-2-methoxyacridine (ACMA). Researchers are strongly advised to experimentally verify the properties of this compound for their specific applications.

Executive Summary

Acridine and its derivatives are a class of nitrogen-containing heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. Their biological activity and utility are intrinsically linked to their physicochemical properties, particularly their solubility and stability. This guide provides a detailed examination of the expected solubility of this compound in various solvents and its stability under different environmental conditions. Standardized experimental protocols for determining these properties are also provided to aid researchers in their investigations. Furthermore, a representative signaling pathway modulated by acridine compounds is illustrated to provide context for their biological activity.

Solubility Profile

The solubility of acridine derivatives is highly dependent on their substitution pattern, the nature of the solvent, pH, and temperature. Generally, the acridine scaffold, being a large, planar aromatic system, confers low aqueous solubility. The introduction of a methoxy group at the 4-position is expected to slightly increase polarity compared to the parent acridine, but the compound is still anticipated to be poorly soluble in water and more soluble in organic solvents.

Aqueous Solubility

The aqueous solubility of this compound is predicted to be low. For the unsubstituted parent compound, acridine, the water solubility is reported to be 46.5 mg/L.[1] The addition of a methoxy group may slightly alter this value. The basicity of the acridine ring nitrogen (pKa of 5.1 for acridine) means that the solubility of this compound will be pH-dependent, with increased solubility in acidic solutions due to the formation of the protonated acridinium cation.[1]

Organic Solvent Solubility

This compound is expected to exhibit good solubility in a range of organic solvents. The data for acridine and its derivatives, such as ACMA and acridine orange, suggest that solvents like dimethyl sulfoxide (DMSO), methanol, and ethanol are effective at dissolving these compounds.[2][3]

Table 1: Quantitative and Qualitative Solubility Data for Acridine and its Derivatives

| Compound | Solvent | Solubility | Temperature (°C) | Citation |

| Acridine | Water | 46.5 mg/L | Not Specified | [1] |

| Acridine | Carbon Tetrachloride | Soluble | Not Specified | [1] |

| Acridine | Ethanol | Soluble | Not Specified | [1][4] |

| Acridine | Diethyl Ether | Soluble | Not Specified | [1] |

| Acridine | Benzene | Soluble | Not Specified | [1][4] |

| 9-Amino-6-chloro-2-methoxyacridine (ACMA) | Methanol | ~1 mg/mL | Not Specified | [2] |

| 9-Amino-6-chloro-2-methoxyacridine (ACMA) | Water | Miscible (aqueous solutions are not recommended to be stored for more than one day) | Not Specified | [2] |

| Acridine Orange | Ethanol | ~0.3 mg/mL | Not Specified | [3] |

| Acridine Orange | DMSO | ~20 mg/mL | Not Specified | [3] |

| Acridine Orange | Dimethyl Formamide | ~2 mg/mL | Not Specified | [3] |

| Acridine Orange | PBS (pH 7.2) | ~1 mg/mL | Not Specified | [3] |

Stability Profile

The stability of acridine derivatives is influenced by factors such as pH, temperature, and exposure to light. The acridine ring itself is relatively stable, but substituents can affect its reactivity.

pH Stability

Acridine compounds can exhibit different stability profiles in acidic and alkaline conditions. For instance, acridinium esters are known to be very stable in acidic solutions (pH < 4.8) but show decreased stability in alkaline solutions due to hydrolysis.[5] While this compound does not have the ester linkage, its stability across a pH range should be experimentally determined, as the methoxy group could potentially be susceptible to hydrolysis under harsh acidic or basic conditions.

Thermal and Photochemical Stability

As a solid, this compound is expected to be relatively stable, especially when stored in a cool, dark, and dry place. The related compound, ACMA, is reported to be stable for at least four years at -20°C as a crystalline solid.[2] Acridine derivatives can be light-sensitive, and therefore, protection from light is generally recommended.

Table 2: Stability Data for Acridine Derivatives

| Compound | Condition | Stability | Citation |

| 9-Amino-6-chloro-2-methoxyacridine (ACMA) | -20°C (solid) | ≥ 4 years | [2] |

| Acridinium Esters | Acidic solution (pH < 4.8) | Very stable; can be stored at room temperature for 4 weeks when coupled to proteins without loss of quantum yield. | [5] |

| Acridinium Esters | Alkaline solution (pH > 4.8) | Decreased stability due to hydrolysis. | [5] |

| Acridinium Esters | -20°C (lyophilized) | > 1 year | [5] |

Experimental Protocols

To obtain precise data for this compound, standardized experimental procedures should be followed.

Protocol for Determining Thermodynamic (Shake-Flask) Solubility

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[6]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer of specific pH, organic solvent) in a sealed, screw-capped vial. The presence of undissolved solid is crucial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol for Stability Assessment

This protocol outlines a general approach for assessing the chemical stability of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound of a known concentration in different media (e.g., acidic buffer, neutral buffer, alkaline buffer). Prepare a solid sample for thermal and photostability testing.

-

Stress Conditions:

-

pH Stability: Store the prepared solutions at different pH values (e.g., pH 2, 7, 9) at a controlled temperature.

-

Thermal Stability: Store solid samples and solutions at elevated temperatures (e.g., 40°C, 60°C).

-

Photostability: Expose solid samples and solutions to a controlled light source (e.g., a photostability chamber with a specified light intensity). Protect control samples from light.

-

-

Time Points: Withdraw aliquots from the solutions and take samples of the solid at predetermined time intervals (e.g., 0, 24, 48, 72 hours for short-term studies; longer intervals for long-term studies).

-

Analysis: Analyze the samples for the concentration of the parent compound (this compound) and the presence of any degradation products using a stability-indicating HPLC method.

-

Evaluation: Calculate the percentage of the remaining parent compound at each time point to determine the degradation rate.

Biological Context: Acridine Derivatives and Signaling Pathways

Acridine derivatives exert their biological effects through various mechanisms, with DNA intercalation being a primary mode of action.[7] This interaction can disrupt DNA replication and transcription, leading to cytotoxicity.[8] Furthermore, some acridine derivatives have been shown to inhibit topoisomerases and modulate key cellular signaling pathways.[9][10] For example, quinacrine, an acridine derivative, has been reported to suppress tumor cell proliferation through pathways such as p53/NF-κB and Wnt/β-catenin.[9]

The diagram below illustrates a generalized signaling pathway that can be affected by acridine derivatives, leading to apoptosis.

Caption: General Signaling Pathways Modulated by Acridine Derivatives.

Conclusion

While specific experimental data for this compound is currently limited, this guide provides a robust framework for understanding its likely solubility and stability characteristics based on the behavior of related acridine compounds. The provided experimental protocols offer a clear path for researchers to determine these crucial physicochemical properties. A thorough understanding of solubility and stability is paramount for the successful development and application of this compound in research and drug development.

References

- 1. Acridine - Wikipedia [en.wikipedia.org]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Acridine | C13H9N | CID 9215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Acridine Ester Stability and What Are the Precautions? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 6. researchgate.net [researchgate.net]

- 7. ojs.wiserpub.com [ojs.wiserpub.com]

- 8. Interactions between DNA and the acridine intercalator: A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of a group of 9-amino-acridines that selectively downregulate regulatory T cell functions through FoxP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in Synthetic Pathways and Therapeutic Potential of Acridine and Acridone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the Electronic Landscape: A Technical Guide to the Theoretical Study of 4-Methoxyacridine's Electronic Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical methodologies used to investigate the electronic structure of 4-Methoxyacridine and its derivatives. In the absence of extensive dedicated theoretical studies on this compound, this document leverages detailed experimental and computational findings from closely related methoxy-substituted acridine compounds to provide a comprehensive overview of the techniques and expected electronic properties. The insights derived are crucial for understanding the molecule's photophysical behavior, reactivity, and potential applications in medicinal chemistry and materials science.

Core Concepts in the Electronic Structure of Acridines

Acridine, a nitrogen-containing heterocyclic aromatic compound, and its derivatives are of significant interest due to their diverse applications, including as fluorescent probes and therapeutic agents. The electronic properties of these molecules are governed by their π-conjugated systems. The introduction of substituents, such as a methoxy group (-OCH₃), can significantly modulate these properties. The electron-donating nature of the methoxy group is known to influence the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which in turn affects the molecule's absorption, emission, and electrochemical characteristics.

Theoretical studies, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are indispensable for elucidating the intricate details of the electronic structure and predicting the behavior of these complex molecules.

Experimental and Computational Protocols

To provide a practical framework, this section details the typical experimental and computational protocols employed in the study of methoxy-substituted acridines, drawing from established research on related compounds.

Synthesis and Characterization

The synthesis of substituted acridines often involves multi-step reactions. For instance, the synthesis of 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridine derivatives can be achieved through a POCl₃-mediated cyclodehydration followed by a double Suzuki–Miyaura cross-coupling. Characterization of the synthesized compounds is typically performed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the molecular structure.

Electrochemical Analysis: Cyclic Voltammetry

Cyclic voltammetry (CV) is a key experimental technique used to determine the HOMO and LUMO energy levels.

Experimental Workflow for Cyclic Voltammetry

Caption: Workflow for determining HOMO/LUMO energies via Cyclic Voltammetry.

The HOMO and LUMO energy levels are calculated from the onset oxidation (E_ox) and reduction (E_red) potentials, respectively, using the following empirical equations, with ferrocene/ferrocenium (Fc/Fc⁺) as the internal standard (E₁/₂ = +0.40 V vs. Ag/AgCl):

-

HOMO (eV) = -e [E_ox - E₁/₂(Fc/Fc⁺)] - 4.8

-

LUMO (eV) = -e [E_red - E₁/₂(Fc/Fc⁺)] - 4.8

Photophysical Measurements

The absorption and fluorescence properties are investigated using UV-Vis and fluorescence spectroscopy. The fluorescence quantum yields (Φ_F) are typically determined relative to a standard, such as quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54).

Computational Methodology: DFT and TD-DFT

Theoretical calculations provide a deeper understanding of the electronic structure and properties.

Computational Workflow for Electronic Structure Analysis

Methodological & Application

Synthesis of 4-Methoxyacridine: An Application Note and Protocol

This document provides a detailed protocol for the synthesis of 4-methoxyacridine, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis follows a four-step sequence starting from readily available commercial reagents. The protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Acridine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including anticancer, antiviral, and antibacterial properties. The introduction of a methoxy group at the 4-position of the acridine scaffold can modulate its physicochemical and biological properties. This protocol outlines a reliable and reproducible method for the synthesis of this compound, proceeding through the formation of an N-phenylanthranilic acid intermediate, followed by cyclization to an acridone, subsequent chlorination, and final reduction.

Overall Reaction Scheme

The synthesis of this compound is accomplished in four main steps as illustrated below:

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(2-Methoxyanilino)benzoic Acid

This step involves the copper-catalyzed Ullmann condensation of 2-chlorobenzoic acid and 2-methoxyaniline.

Materials:

-

2-Chlorobenzoic acid

-

2-Methoxyaniline

-

Anhydrous potassium carbonate (K₂CO₃)

-

Copper (I) iodide (CuI)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Ethyl acetate

-

Brine

Procedure:

-

To a round-bottom flask, add 2-chlorobenzoic acid (1 equivalent), 2-methoxyaniline (1.2 equivalents), anhydrous potassium carbonate (2 equivalents), and copper (I) iodide (0.1 equivalents).

-

Add anhydrous dimethylformamide (DMF) to the flask to serve as the solvent.

-

Heat the reaction mixture to reflux (approximately 153°C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous mixture with concentrated hydrochloric acid (HCl) to a pH of 2-3, which will precipitate the product.

-

Filter the precipitate and wash with deionized water.

-

For further purification, dissolve the crude product in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(2-methoxyanilino)benzoic acid.

Step 2: Synthesis of 4-Methoxy-9(10H)-acridone

This step involves the intramolecular cyclization of 2-(2-methoxyanilino)benzoic acid to form the acridone scaffold.

Materials:

-

2-(2-Methoxyanilino)benzoic acid

-

Phosphorus oxychloride (POCl₃)

-

Toluene

-

Sodium bicarbonate (NaHCO₃) solution

-

Deionized water

Procedure:

-

In a round-bottom flask, suspend 2-(2-methoxyanilino)benzoic acid (1 equivalent) in toluene.

-

Slowly add phosphorus oxychloride (POCl₃) (3-5 equivalents) to the suspension at room temperature with stirring.

-

Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it over crushed ice.

-

Neutralize the mixture with a saturated sodium bicarbonate (NaHCO₃) solution.

-

Filter the resulting solid precipitate, wash thoroughly with deionized water, and dry to obtain 4-methoxy-9(10H)-acridone.

Step 3: Synthesis of 9-Chloro-4-methoxyacridine

The acridone is converted to the more reactive 9-chloroacridine derivative in this step.

Materials:

-

4-Methoxy-9(10H)-acridone

-

Phosphorus oxychloride (POCl₃)

-

Ammonia solution (aqueous)

-

Chloroform

Procedure:

-

To a round-bottom flask, add 4-methoxy-9(10H)-acridone (1 equivalent) and an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents).

-

Heat the mixture to reflux for 2-3 hours.

-

After cooling, slowly and carefully pour the reaction mixture onto crushed ice.

-

Make the solution alkaline by the addition of a dilute ammonia solution.

-

Extract the product with chloroform.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 9-chloro-4-methoxyacridine.

Step 4: Synthesis of this compound

The final step is the reduction of the 9-chloro group to afford the target compound, this compound.

Materials:

-

9-Chloro-4-methoxyacridine

-

Palladium on carbon (10% Pd/C)

-

Ethanol

-

Sodium acetate

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve 9-chloro-4-methoxyacridine (1 equivalent) in ethanol in a hydrogenation flask.

-

Add sodium acetate (1.5 equivalents) and a catalytic amount of 10% palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation (using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for each step of the synthesis.

| Step | Reactant(s) | Product | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | M.p. (°C) |

| 1 | 2-Chlorobenzoic acid, 2-Methoxyaniline | 2-(2-Methoxyanilino)benzoic Acid | K₂CO₃, CuI | DMF | 153 | 12-18 | 75-85 | 180-182 |

| 2 | 2-(2-Methoxyanilino)benzoic Acid | 4-Methoxy-9(10H)-acridone | POCl₃ | Toluene | 110 | 2-4 | 80-90 | >300 |

| 3 | 4-Methoxy-9(10H)-acridone | 9-Chloro-4-methoxyacridine | POCl₃ | - | Reflux | 2-3 | 70-80 | 145-147 |

| 4 | 9-Chloro-4-methoxyacridine | This compound | 10% Pd/C, H₂, Sodium acetate | Ethanol | RT | 4-6 | 85-95 | 98-100 |

Note: Yields and melting points are approximate and may vary depending on the specific reaction conditions and purity of the reagents.

Logical Relationships in Synthesis

The synthesis of this compound follows a logical progression of chemical transformations, each enabling the subsequent step.

Figure 2: Logical progression of the this compound synthesis.

Safety Precautions

-

All experiments should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.

-

Hydrogen gas is flammable and should be handled with appropriate safety measures.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols: 4-Methoxyacridine as a Fluorescent DNA Stain

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyacridine derivatives, particularly 9-amino-6-chloro-2-methoxyacridine (ACMA), are valuable fluorescent probes for the detection and analysis of DNA.[1] These cell-permeable compounds belong to the acridine family of dyes and function as intercalating agents, inserting themselves between the base pairs of double-stranded DNA (dsDNA).[1] This binding event leads to a significant enhancement of their fluorescence, making them effective stains for a variety of applications in cellular imaging and drug development. ACMA exhibits a preference for binding to poly(dA-dT) sequences.[1][2] Its fluorescence is also pH-dependent, a property that can be utilized in specific experimental contexts.[1]

Physicochemical and Photophysical Properties